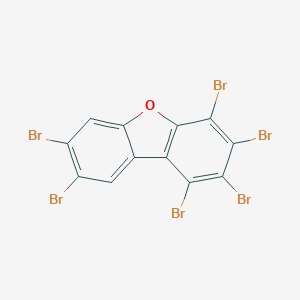

1,2,3,4,7,8-Hexabromodibenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4,7,8-Hexabromodibenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H2Br6O and its molecular weight is 641.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Flame Retardant Applications

HxBDF is widely utilized in various materials to enhance fire resistance. Its effectiveness stems from its ability to inhibit the combustion process in polymers and textiles. The following table summarizes the common applications of HxBDF as a flame retardant:

| Application | Material Type | Usage Context |

|---|---|---|

| Electronics | Circuit boards | Reduces flammability in electronic devices |

| Textiles | Upholstery and clothing | Enhances fire resistance in consumer goods |

| Construction Materials | Insulation materials | Improves safety standards in building materials |

| Automotive Components | Interior fabrics | Increases safety in vehicle interiors |

Environmental Presence and Toxicity

HxBDF is often found as a contaminant in biosolids and aquatic environments due to industrial discharge and improper disposal of flame-retardant-treated materials. A significant study analyzed the presence of various brominated compounds, including HxBDF, in biosolids collected from wastewater treatment plants across the United States. The findings indicated that HxBDF was detected at an average concentration of 330 ng/kg dry weight , with a detection frequency of 100% among samples analyzed .

Case Study: Environmental Impact Assessment

A comprehensive assessment conducted on the impact of HxBDF on marine life revealed its bioaccumulation potential. The study highlighted that higher trophic level organisms, such as predatory fish and marine mammals, exhibited elevated levels of HxBDF, suggesting significant ecological risks associated with this compound .

Human Health Implications

Research indicates that exposure to HxBDF may pose health risks due to its toxicological properties. Firefighters exposed to flame retardants during controlled burns showed elevated levels of various brominated compounds in their urine and serum samples . This raises concerns regarding occupational exposure among individuals working with or around materials containing HxBDF.

Health Risk Assessment Table

| Health Effect | Evidence Level | Population Studied |

|---|---|---|

| Endocrine disruption | Moderate | Laboratory animal studies |

| Carcinogenic potential | Limited | Epidemiological studies |

| Developmental toxicity | Moderate | Animal studies |

Regulatory Considerations

The regulatory landscape surrounding HxBDF is evolving as awareness of its environmental and health impacts grows. The World Health Organization has proposed including brominated compounds like HxBDF in assessments of dioxin-like compounds (DLCs) for human health risk evaluations . This shift underscores the need for stricter regulations on the use of such compounds.

Future Research Directions

Ongoing research is crucial to fully understand the implications of HxBDF exposure. Areas for future investigation include:

- Long-term ecological studies to assess bioaccumulation effects.

- Development of safer alternatives for flame retardants.

- Comprehensive human health studies focusing on occupational exposure.

Propriétés

IUPAC Name |

1,2,3,4,7,8-hexabromodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHGKVWEQHQGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073861 |

Source

|

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129880-08-6 |

Source

|

| Record name | Dibenzofuran, 1,2,3,4,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129880086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.